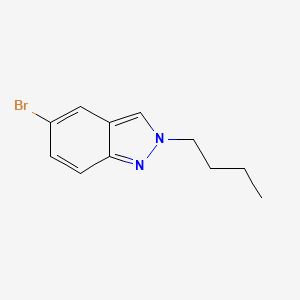

5-Bromo-2-butyl-2H-indazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

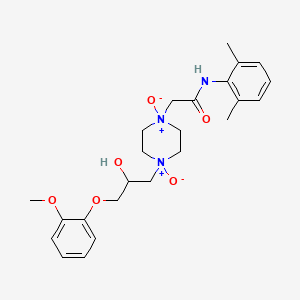

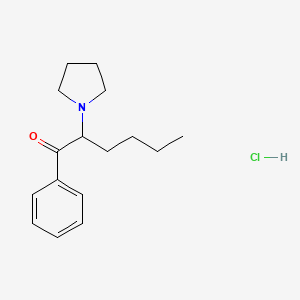

5-Bromo-2-butyl-2H-indazole is a chemical compound with the CAS Number: 1280786-75-5 . It has a molecular weight of 253.14 and its IUPAC name is this compound .

Synthesis Analysis

The synthesis of 2H-indazoles, such as this compound, often involves transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13BrN2/c1-2-3-6-14-8-9-7-10 (12)4-5-11 (9)13-14/h4-5,7-8H,2-3,6H2,1H3 .Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Formation

5-Bromo-2-butyl-2H-indazole is a versatile compound used in the synthesis of various derivatives. Slade et al. (2009) discuss its involvement in Buchwald reactions, producing novel derivatives under specific conditions. The process includes regioselective protection of indazoles, which applies to various substituted indazoles like 5-bromoindazoles, leading to significant derivative formation (Slade et al., 2009).

Cross-Coupling Reactions

This compound is also important in palladium-catalyzed cross-coupling reactions. Witulski et al. (2005) demonstrated its reactivity and selectivity in Sonogashira and Suzuki cross-coupling reactions, leading to a range of functionalized indoles and indazoles, potential 5-HT receptor ligands (Witulski et al., 2005).

Antifungal Properties

Park et al. (2007) explored the potential of 5-bromo-substituted indazoles as antifungal agents. They found that analogs with 5-bromo substitution on the indazole ring exhibited significant antifungal activity against various fungal cultures, demonstrating its therapeutic potential (Park et al., 2007).

Domino Reaction for Synthesis

Halland et al. (2009) report a palladium-catalyzed domino reaction for the synthesis of 2H-indazoles. This method is important for the regioselective formation of 2H-indazoles, a task previously considered challenging. The process involves coupling monosubstituted hydrazines with halophenylacetylenes, followed by hydroamination and isomerization (Halland et al., 2009).

Copper-Catalyzed Synthesis

Rajesh Kumar et al. (2011) developed a copper-catalyzed method for synthesizing 2H-indazoles. This one-pot, three-component reaction demonstrates the versatility of this compound in forming C-N and N-N bonds, showcasing a broad substrate scope and high tolerance for various functional groups (Rajesh Kumar et al., 2011).

Cross-Dehydrogenative Coupling

Sharma et al. (2021) highlight the role of this compound in oxidative cross-dehydrogenative coupling. This process involves C(sp2)–H/C(sp2)–H bond functionalization, leading to a variety of substituted 3-(acyl/benzoyl)-2H-indazoles with broad substrate scope and diverse functional group tolerance (Sharma et al., 2021).

Regioselective N-Alkylation

Alam and Keating (2021) discuss the regioselective N-alkylation of indazole scaffolds, where this compound can be implicated. This study emphasizes the significance of steric and electronic effects in determining the distribution of N-1/N-2 alkylindazole regioisomers (Alam & Keating, 2021).

Safety and Hazards

The safety data sheet for 5-Bromo-2-butyl-2H-indazole suggests that it should be handled with care. In case of inhalation, move the victim into fresh air and give artificial respiration if necessary . If it comes into contact with skin, remove contaminated clothing and wash off with soap and plenty of water . In case of ingestion, rinse mouth with water and do not induce vomiting .

Wirkmechanismus

Target of Action

5-Bromo-2-butyl-2H-indazole is a derivative of indazole, a heterocyclic compound . Indazole derivatives have been found to have a wide variety of medicinal applications, including as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . .

Mode of Action

Indazole derivatives are known to interact with their targets in various ways, such as inhibiting phosphoinositide 3-kinase δ for the treatment of respiratory disease

Biochemical Pathways

Indazole derivatives are known to affect various biochemical pathways due to their diverse biological activities

Result of Action

Indazole derivatives are known to have various biological effects, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial activities

Eigenschaften

IUPAC Name |

5-bromo-2-butylindazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2/c1-2-3-6-14-8-9-7-10(12)4-5-11(9)13-14/h4-5,7-8H,2-3,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKZSHANUPWXRQI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C2C=C(C=CC2=N1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40682485 |

Source

|

| Record name | 5-Bromo-2-butyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1280786-75-5 |

Source

|

| Record name | 5-Bromo-2-butyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chlorofuro[3,4-C]pyridin-3(1H)-one](/img/structure/B594201.png)

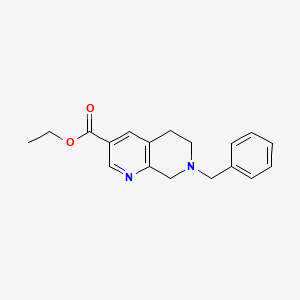

![1-(cyclohexylmethyl)-2-[(4-ethoxyphenyl)methyl]-N,N-diethylbenzimidazole-5-carboxamide](/img/structure/B594214.png)

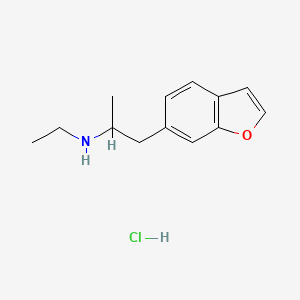

![Methyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride](/img/structure/B594215.png)

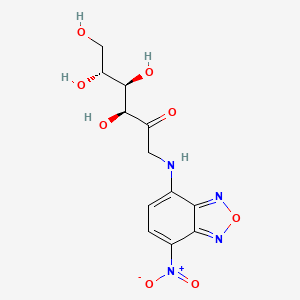

![N-(2-aminobenzoyl)-L-valyl-L-alanyl-L-alpha-aspartyl-L-norvalyl-L-arginyl-L-alpha-aspartyl-L-arginyl-N1-[2-[(2,4-dinitrophenyl)amino]ethyl]-L-glutamamide](/img/structure/B594218.png)